molecular formula C20H13FN2O2 B11638084 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

Katalognummer: B11638084
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: OJQSUYAIUVRCTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is an organic compound that features a benzoxazole moiety linked to a fluorobenzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling with Fluorobenzamide: The benzoxazole derivative is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzoxazole ring or the amide group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Oxidation may yield quinone derivatives, while reduction can lead to amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its benzoxazole moiety is known for bioactivity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its use in materials science, including the development of new polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the fluorobenzamide group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C20H13FN2O2

Molekulargewicht

332.3 g/mol

IUPAC-Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C20H13FN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)

InChI-Schlüssel

OJQSUYAIUVRCTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.